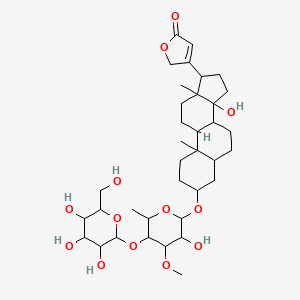

17alpha-Thevebioside

Description

Properties

IUPAC Name |

3-[14-hydroxy-3-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCSKUSUYQVKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sources and Isolation Methodologies in Research

Identification of Natural Occurrence in Plant Genera

Research has pinpointed the natural sources of 17alpha-Thevebioside to a specific family of flowering plants, with particular concentrations in certain species known for their rich phytochemical profiles.

Cerbera manghas, commonly known as the sea mango, is a small evergreen tree and has been identified as a significant botanical source of 17alpha-Thevebioside. medchemexpress.cominvivochem.cn The leaves, in particular, are noted to contain this cardiac glycoside. jst.go.jp The presence of 17alpha-Thevebioside in C. manghas contributes to the plant's complex chemical makeup, which includes a variety of other cardiac glycosides. jst.go.jpnih.gov

Closely related to C. manghas, Cerbera odollam, often called the "suicide tree," is another well-documented source of 17alpha-Thevebioside. medchemexpress.cominvivochem.cn Various parts of the plant, including the leaves, have been found to contain this compound. researchgate.net The seeds of C. odollam are particularly known for their high concentration of toxic cardiac glycosides, such as cerberin. semanticscholar.orgnih.gov Phytochemical analyses have confirmed the presence of a diverse array of these compounds within the plant. researchgate.netsemanticscholar.org

Both Cerbera manghas and Cerbera odollam belong to the Apocynaceae family, commonly known as the dogbane family. nih.gov This plant family is renowned for being a rich source of biologically active compounds, including a wide variety of cardiac glycosides and alkaloids. jst.go.jp The occurrence of 17alpha-Thevebioside within these two species is consistent with the general phytochemical characteristics of the Apocynaceae family, which includes many genera known to produce potent cardiac glycosides. jst.go.jp

Research Techniques for Compound Extraction

The isolation of 17alpha-Thevebioside from its botanical sources involves a multi-step process that begins with extraction to separate the compound from the plant matrix, followed by purification to isolate it from other phytochemicals.

Traditional and widely used methods for obtaining cardiac glycosides like 17alpha-Thevebioside from plant materials rely on solvent-based extraction. The choice of solvent is crucial and is determined by the polarity of the target compound.

Initial extraction of phytochemicals from Cerbera species often involves the use of polar solvents. For instance, studies on Cerbera odollam leaves have utilized methanol (B129727) and aqueous media for extraction using a Soxhlet apparatus. researchgate.netsemanticscholar.org Research on the seeds of C. odollam has involved the use of a methylene (B1212753) chloride extract to isolate various cardenolide glycosides. nih.gov The general process for extracting cardiac glycosides often involves defatting the dried and powdered plant material with a nonpolar solvent like petroleum ether, followed by extraction with a more polar solvent such as methanol or an ethanol-water mixture.

Subsequent purification steps are necessary to isolate specific compounds from the crude extract. This typically involves techniques like liquid-liquid partitioning and various forms of chromatography, such as column chromatography over silica (B1680970) gel, to separate compounds based on their polarity and other physicochemical properties.

Table 1: Solvents Used in the Extraction of Compounds from Cerbera Species

| Plant Species | Plant Part | Extraction Solvent(s) |

|---|---|---|

| Cerbera odollam | Leaves | Methanol, Water |

| Cerbera odollam | Seeds | Methylene Chloride |

In addition to conventional solvent-based methods, modern extraction techniques are being employed to improve the efficiency and selectivity of phytochemical isolation. These technologies often offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields.

While specific applications of these advanced techniques for the isolation of 17alpha-Thevebioside are not extensively detailed in the available research, methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are increasingly used for the extraction of various phytochemicals from plant materials.

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates their disruption, enhancing the release of intracellular compounds and improving mass transfer.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, leading to the rapid release of phytochemicals into the solvent.

These advanced methods represent a more efficient and environmentally friendly approach to the extraction of valuable natural products like 17alpha-Thevebioside.

Initial Purification Strategies for Research-Grade Material

Following initial extraction of plant material, which typically involves the use of polar solvents such as methanol or ethanol, a series of purification steps are necessary to isolate 17alpha-Thevebioside from the complex mixture of phytochemicals. These initial strategies are crucial for removing impurities and concentrating the target compound for further analysis and research.

Chromatography is a fundamental technique in the purification of 17alpha-Thevebioside. Various chromatographic methods are employed to separate the compound based on its physicochemical properties, such as polarity and affinity for a stationary phase.

One common approach involves column chromatography , a technique where the crude extract is passed through a column packed with a solid adsorbent, known as the stationary phase. A solvent or a mixture of solvents, the mobile phase, is used to elute the compounds at different rates. For the separation of cardiac glycosides like Thevebioside (B1180275) from Thevetia species, silica gel is a frequently used stationary phase. The mobile phase often consists of a combination of solvents with varying polarities. For instance, a gradient of chloroform (B151607) and methanol can be effective in separating different glycosides present in the extract. Fractions are collected sequentially and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the desired compound.

Thin Layer Chromatography (TLC) and its high-performance variant, High-Performance Thin-Layer Chromatography (HPTLC) , are also valuable tools in the pre-purification process. nih.goviajpr.com These techniques are primarily used for the qualitative analysis of fractions from column chromatography and to determine the optimal solvent systems for separation. In some cases, preparative TLC can be used to isolate small quantities of pure compound. For cardiac glycosides from Thevetia, a mobile phase of chloroform and methanol in an 8:2 ratio has been shown to achieve effective separation. ijpsi.org

More advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) can also be employed for the purification of cardiac glycosides. researchgate.net This method offers higher resolution and efficiency in separating complex mixtures. A reversed-phase C18 column is often used, with a mobile phase typically consisting of a gradient of water and acetonitrile (B52724). rsc.org

The selection of the chromatographic method and the specific conditions, such as the choice of stationary and mobile phases, is critical for the successful isolation of 17alpha-Thevebioside. The table below summarizes some of the chromatographic techniques and conditions reported in the literature for the separation of cardiac glycosides from Thevetia species.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Example) | Application |

| Column Chromatography | Silica Gel | Chloroform-Methanol gradient | Initial fractionation of crude extract |

| Thin Layer Chromatography (TLC) | Silica Gel | Chloroform:Methanol (8:2) | Monitoring fractions, determining solvent systems |

| High-Performance TLC (HPTLC) | Silica Gel | Chloroform:Methanol (8:2) | Qualitative and quantitative analysis |

| Preparative HPLC | Reversed-phase C18 | Water-Acetonitrile gradient | Isolation of pure compounds |

Following chromatographic purification, the fractions containing 17alpha-Thevebioside are often in a dilute solution. Therefore, concentration and subsequent crystallization are important steps to obtain the compound in a solid, highly purified form suitable for research.

Concentration of the purified fractions is typically achieved by removing the solvent under reduced pressure using a rotary evaporator. This process is performed at a controlled temperature to prevent degradation of the compound. The resulting concentrated extract can then be subjected to crystallization.

Crystallization is a technique used to purify solid compounds. The principle behind it is that a compound is dissolved in a suitable solvent at a high temperature to create a saturated or supersaturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution. For cardiac glycosides, a mixture of solvents, such as methanol-ether or ethanol-water, may be used to induce crystallization. The selection of the appropriate solvent system is crucial and often determined empirically. While specific crystallization conditions for 17alpha-Thevebioside are not extensively detailed in the available literature, methods used for similar cardiac glycosides, such as Peruvoside, which has been crystallized, can provide guidance. ijpsi.org

The process of obtaining research-grade 17alpha-Thevebioside involves a combination of these purification and concentration techniques. The purity of the final product is then typically assessed using analytical methods such as HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Structural Elucidation and Stereochemical Analysis

Spectroscopic Methodologies for Structural Determination3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail3.1.1.1. ¹H NMR Spectroscopic Analysis 3.1.1.2. ¹³C NMR Spectroscopic Analysis 3.1.1.3. Two-Dimensional NMR Techniques3.1.2. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis3.1.2.1. Electrospray Ionization Mass Spectrometry (ESI-MS)

Without access to primary scientific literature that has fully characterized this specific stereoisomer, any attempt to provide the requested information would be speculative and would not meet the standard of scientific accuracy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation of glycosides by providing detailed information about the sequence of sugar units and the mass of the aglycone. In the analysis of related thevebiosides, such as Thevebioside (B1180275) A and C, collision-induced dissociation (CID) of the parent molecular ion (typically observed as a sodium adduct, [M+Na]⁺) induces fragmentation in a predictable manner.

The primary fragmentation pathway involves the sequential cleavage of glycosidic bonds, resulting in the neutral loss of sugar residues from the non-reducing end. This process allows for the determination of the mass of each sugar in the chain. Subsequent fragmentation of the remaining monosaccharide-aglycone ion reveals the mass of the aglycone itself. For instance, the analysis of Thevebioside A shows a sodiated molecule at m/z 733.26. A key fragment is observed at m/z 571.18, corresponding to the loss of a glucose unit, while a further fragment at m/z 411.17 represents the sodiated cannogenin (B1252837) aglycone. jasco.hu This systematic fragmentation provides a clear blueprint of the molecule's composition.

| Parent Compound | Precursor Ion [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) | Inferred Neutral Loss |

| Thevebioside A | 733.26 | 571.18 | Glucose (162 Da) |

| 411.17 | Glucose + Thevetose (322 Da) | ||

| Thevebioside C | 735.26 | 573.18 | Glucose (162 Da) |

| 413.17 | Glucose + Thevetose (322 Da) |

Data derived from analysis of related thevebiosides from Thevetia thevetioides. jasco.hu

Gas Chromatography-Mass Spectrometry (GC-MS) for Aglycone Analysis

To definitively identify the steroidal core, or aglycone, of 17alpha-Thevebioside, the sugar moieties are first cleaved through acid hydrolysis. This procedure breaks the glycosidic linkages, liberating the less volatile aglycone.

The resulting aglycone is then derivatized, often through silylation, to increase its volatility and thermal stability for gas chromatography (GC) analysis. The derivatized aglycone is separated from other hydrolysis byproducts on a GC column based on its retention time. The separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, is compared against spectral libraries and known standards to confirm its identity. Studies on glycosides from Thevetia thevetioides have successfully used this method to identify several core aglycones. jasco.hu

| Aglycone | Method of Identification | Key Characteristic |

| Cannogenin | GC-MS following acid hydrolysis | Unique retention time and mass spectrum |

| Digitoxigenin (B1670572) | GC-MS following acid hydrolysis | Unique retention time and mass spectrum |

| Yccotligenin | GC-MS following acid hydrolysis | Unique retention time and mass spectrum |

Aglycones identified in the genus Thevetia using this method. jasco.hu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in 17alpha-Thevebioside by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of a cardiac glycoside like 17alpha-Thevebioside is expected to exhibit several characteristic absorption bands. A broad band in the region of 3500-3200 cm⁻¹ indicates the O-H stretching of the multiple hydroxyl groups on the steroid nucleus and the sugar residues. The sharp, strong absorption band characteristic of the C=O stretch in the α,β-unsaturated γ-lactone ring is a hallmark of cardenolides and typically appears around 1780-1740 cm⁻¹. The C=C double bond within this lactone ring shows a stretching vibration near 1620 cm⁻¹. Additionally, a complex series of bands in the 1200-1000 cm⁻¹ region corresponds to the C-O stretching vibrations of the numerous ether and alcohol functionalities.

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl | O-H | 3500 - 3200 (Broad) | Stretching |

| Alkane | C-H | 2950 - 2850 | Stretching |

| Unsaturated Lactone | C=O | 1780 - 1740 (Strong, Sharp) | Stretching |

| Alkene | C=C | ~1620 | Stretching |

| Ether/Alcohol | C-O | 1200 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores—parts of a molecule that absorb light. For cardenolides such as 17alpha-Thevebioside, the principal chromophore is the α,β-unsaturated γ-lactone ring attached at the C-17 position of the steroid core. This conjugated system gives rise to a characteristic and intense absorption maximum (λmax) in the ultraviolet region. Cardenolides typically exhibit a λmax around 217 nm, which is attributable to the π → π* electronic transition of the conjugated enolide system. iosrjournals.org The position and intensity of this absorption are key identifiers for the cardenolide class of compounds.

| Chromophore | Electronic Transition | Typical λmax (nm) |

| α,β-Unsaturated γ-Lactone | π → π* | ~ 217 |

Chiroptical Methods for Stereochemical Assignment

Optical Rotation Measurement

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. The measurement is performed using a polarimeter, and the result is reported as the specific rotation ([α]), which is a characteristic physical property of a chiral substance under specific conditions (temperature, wavelength, solvent, and concentration). wikipedia.org Due to the presence of multiple stereocenters in its steroidal nucleus and sugar moieties, 17alpha-Thevebioside is an optically active compound. The sign (positive for dextrorotatory or negative for levorotatory) and magnitude of its specific rotation are a consequence of its unique three-dimensional structure. This value serves as a critical parameter for its identification and for confirming its enantiomeric purity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores. In 17alpha-Thevebioside, the α,β-unsaturated γ-lactone ring acts as a chromophore that, despite being planar and achiral in isolation, is located in the chiral environment of the steroid skeleton. This arrangement gives rise to a distinct CD signal, known as a Cotton effect. For related cardenolides, a positive Cotton effect is typically observed around 240 nm, which is assigned to the n → π* transition of the enolide ring. jasco.hu The sign and intensity of this Cotton effect are highly dependent on the stereochemistry of the junction between the C and D rings of the steroid, making CD spectroscopy an invaluable tool for assigning the absolute configuration at this critical position.

Biosynthetic Pathways and Precursor Metabolism

Proposed Biosynthetic Routes within Plant Systems

The formation of 17alpha-thevebioside begins with the assembly of a steroidal core, which is then decorated with sugar molecules. This pathway is deeply integrated with the plant's primary steroid metabolism.

Cardenolides are steroidal lactones derived from the isoprenoid pathway. taylorandfrancis.com The biosynthesis is believed to commence with cholesterol, which serves as a primary substrate. physiology.orgoup.com However, some research indicates that phytosterols, which are major sterols in plants, might be the preferred precursors for cardenolide biosynthesis over cholesterol. oup.com

The initial steps involve the conversion of this sterol precursor into pregnane-type intermediates. researchgate.netnih.govnumberanalytics.com This transformation is a critical juncture, linking primary sterol metabolism to the specialized cardenolide pathway. The pregnane (B1235032) structure undergoes a series of oxidative reactions, including crucial hydroxylations, to form the aglycone (the non-sugar portion) of the cardenolide. numberanalytics.combiorxiv.org The characteristic five-membered lactone ring at the C-17 position is a defining feature formed during this stage. numberanalytics.com The stereochemistry at various carbons of the steroid core, such as at the C-5 position, is determined by a series of enzymatic reactions involving oxidations and reductions of these pregnane intermediates. nih.gov

Glycosylation, the enzymatic attachment of sugar moieties, is typically the final and a crucial step in the biosynthesis of cardiac glycosides, contributing significantly to their structural diversity. taylorandfrancis.comnih.gov In the case of thevebioside (B1180275), this process involves the incorporation of a glucose molecule. mdpi.com

Studies on the genus Thevetia have shed light on this process. The seeds of Thevetia contain enzymes capable of hydrolyzing more complex glycosides. mdpi.com For instance, the compound thevetin (B85951), which contains two glucose units, can be enzymatically hydrolyzed to produce thevebioside (a monoglucoside). mdpi.com Further enzymatic action can cleave the remaining glucose to yield the aglycone, neriifolin (B146818). mdpi.com This suggests a stepwise glycosylation process, and also highlights the presence of hydrolytic enzymes (glycosidases) that can modify the final structure. thieme-connect.comthieme-connect.com The attachment of these sugar groups is catalyzed by a large family of enzymes known as glycosyltransferases. nih.gov

Enzymatic Steps and Gene Cluster Identification

The biosynthesis of 17alpha-thevebioside is orchestrated by a suite of specialized enzymes. The identification of the genes encoding these enzymes, often found in co-expressed clusters, is key to understanding the pathway's regulation. nih.govnih.gov

The modification of the steroid nucleus and its subsequent glycosylation are mediated by specific enzyme classes, primarily oxygenases and glycosyltransferases.

Oxygenases : This group, which includes cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases (2OGDs), is responsible for the critical hydroxylation reactions that functionalize the steroid core. thieme-connect.combiorxiv.org The 14β-hydroxy group, essential for the bioactivity of all cardenolides, is installed by such an enzyme. biorxiv.org While P450 enzymes have long been implicated, recent studies in other cardenolide-producing plants have identified 2OGDs as the key enzymes catalyzing the vital 14β- and 21-hydroxylation steps. biorxiv.orgbiorxiv.org Other enzymes involved in modifying the steroid core include 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR). oup.comnih.gov

Glycosyltransferases (GTs) : These enzymes catalyze the transfer of sugar molecules from an activated donor, like UDP-glucose, to the steroid aglycone. thieme-connect.comnih.gov This step is largely responsible for the vast diversity of cardiac glycosides found in nature. nih.gov A transcriptome analysis of Thevetia peruviana treated with methyl jasmonate, an elicitor of secondary metabolism, revealed a significant upregulation of a gene for UDP glycosyltransferase-9 (UDP9), pointing to its potential role in the glycosylation of cardenolides like thevebioside. nih.govfrontiersin.orgresearchgate.net

Table 1: Key Enzymes in Cardenolide Biosynthesis This interactive table summarizes enzymes involved in the general cardenolide biosynthetic pathway, which includes the formation of 17alpha-Thevebioside.

| Enzyme Family | Specific Enzyme Examples | Proposed Function in Cardenolide Biosynthesis | Citations |

|---|---|---|---|

| Steroid Modifying Enzymes | 3β-hydroxysteroid dehydrogenase (3βHSD) | Catalyzes oxidation/reduction steps on the steroid A-ring. | oup.comnih.gov |

| Progesterone 5β-reductase (P5βR) | Determines the stereochemistry at the C-5 position of the steroid core. | oup.comnih.gov | |

| Ketosteroid Isomerase (KSI) | Involved in the isomerization of the steroid nucleus. | researchgate.netnih.gov | |

| Oxygenases | 2-oxoglutarate-dependent dioxygenases (2OGDs) | Catalyze critical 14β- and 21-hydroxylations of the steroid core. | biorxiv.orgbiorxiv.org |

| Cytochrome P450s | Implicated in various hydroxylation steps on the steroid intermediates. | thieme-connect.combiorxiv.org | |

| Glycosylation Enzymes | UDP Glycosyltransferases (UGTs) | Transfer sugar moieties (e.g., glucose) to the aglycone, forming the final glycoside. | nih.govnih.govfrontiersin.org |

In the context of cardenolide biosynthesis, the specific rate-limiting steps have not been conclusively established for all species and compounds, including 17alpha-thevebioside. Research in related plants has shown that the expression of certain biosynthetic genes does not always correlate with the rate of cardenolide accumulation, suggesting a complex regulatory network. oup.com For example, while the expression of the 3βHSD gene was found to correlate with cardenolide increases under specific stress treatments in Digitalis lanata, the expression of progesterone-5β-reductases did not. oup.com This indicates that the rate-limiting step may vary depending on environmental conditions or developmental stage, and that control may be distributed across several points in the pathway.

Tracer Studies and Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through a biosynthetic pathway. wikipedia.org By supplying a precursor molecule containing a heavy (stable) or radioactive isotope, researchers can track its incorporation into downstream products and elucidate the sequence of biochemical reactions. physiology.orgwikipedia.orgboku.ac.at

Early research to define the cardenolide biosynthetic pathway relied heavily on feeding experiments using isotopically labeled precursors. thieme-connect.comthieme-connect.comresearchgate.net For instance, tracer studies using labeled cholesterol helped to confirm its role as a substrate in the synthesis of the cardenolide steroid core. physiology.org These experiments involve administering the labeled compound to the plant or cell culture and then isolating the final products. boku.ac.at The position of the label in the product molecule is then determined using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can reveal how the precursor was modified. wikipedia.org Isotopic labeling experiments have been fundamental in establishing the general framework of cardenolide biosynthesis, from the integration of sterols to the formation of the final glycosylated structures. thieme-connect.comphysiology.orgresearchgate.net

Application of Labeled Precursors (e.g., phytosterols)

The foundational understanding of the biosynthetic pathways leading to cardiac glycosides has been largely deduced from studies utilizing radiolabelled precursors. researchgate.net Phytosterols are recognized as key intermediates in the biosynthesis of cardenolides. researchgate.net Early investigations into the biosynthesis of related compounds in Thevetia species involved feeding potential precursors to in vitro cultures.

In experiments with callus tissues of Thevetia peruviana, precursors such as cholesterol and progesterone were added to the culture medium in an attempt to stimulate the production of thevetin, a complex cardenolide. thieme-connect.com However, these experiments did not successfully induce thevetin synthesis in established, long-term callus cultures. thieme-connect.com The failure of these precursors to enhance cardenolide production in older cell lines suggests that the biosynthetic pathway, specifically the formation of the aglycone moiety digitoxigenin (B1670572), may have been blocked or downregulated in these undifferentiated cells over time. thieme-connect.com

Analysis of Metabolite Accumulation in Plant Cell Cultures

Plant cell culture serves as a valuable platform for investigating the biosynthesis of secondary metabolites under controlled conditions, independent of environmental variations. frontiersin.orgnih.gov Callus and cell suspension cultures of Thevetia species have been established from various explants, including immature seeds, stems, and fruit pulp, to study cardenolide production. thieme-connect.comscielo.brresearchgate.net

These cultures are typically grown on standardized nutrient media like Murashige and Skoog (MS) or Schenk and Hildebrandt (SH), often supplemented with plant growth regulators such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and kinetin (B1673648) to promote cell division. scielo.brresearchgate.net The production of cardiac glycosides in these cultures is confirmed and quantified using analytical techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). researchgate.netniscpr.res.in

Research has shown that the production of cardenolides in vitro can be inconsistent. For example, thevetin was detected in young callus tissues of Thevetia peruviana but its concentration gradually decreased and eventually disappeared entirely after six months of regular subculturing. thieme-connect.com This instability is a common challenge in plant cell culture and may be linked to the loss of cellular differentiation. thieme-connect.comnih.gov In cell suspension cultures of T. peruviana, cardiac glycosides were found to accumulate intracellularly, which is consistent with their storage in vacuoles, while non-glycosylated aglycones have the potential to diffuse through the cell membrane into the culture medium. scielo.br

Table 1: Analysis of Cardenolide Production in Thevetia spp. Cell Cultures

| Culture Type | Plant Species | Medium & Conditions | Detected Cardenolides | Key Finding |

|---|---|---|---|---|

| Callus Culture | Thevetia peruviana | Not specified, with cholesterol and progesterone precursors | Thevetin, Digitoxigenin | Thevetin was absent in old callus tissues, and precursor feeding did not restore its synthesis. thieme-connect.com |

| Callus & Cell Suspension | Thevetia peruviana | SH Medium with 2,4-D and kinetin | Total Cardiac Glycosides, Peruvoside, Oleanolic Acid, Ursolic Acid | Metabolic pathways for cardiac glycoside biosynthesis are active in cell suspension cultures. scielo.br |

| Callus Culture | Thevetia neriifolia & Thevetia thevetioides | MS Medium with 2,4-D and Kinetin or BAp | Thevetin B, Digitoxigenin, Neriifolin, Peruvoside | Calli induced from immature seed explants showed the highest potential for growth and cardenolide detection. researchgate.net |

| Cell Suspension | Thevetia peruviana | Dark conditions for 19 days | Intracellular Cardiac Glycosides (up to 2.58mg DE/gDW) | Highest intracellular production of cardiac glycosides was reached at day 19 of the culture period. scielo.org.co |

Comparative Biosynthesis with Related Cardenolide Glycosides

Comparative analysis of the cardenolide content at different developmental stages of the plant provides significant insights into the biosynthetic pathway. mdpi.com Studies comparing the chemical profiles of immature and mature seeds of Thevetia thevetioides have revealed a clear progression in glycosylation. mdpi.commdpi.com

Immature seeds contain a diverse array of thirteen different cardiac glycosides, which are predominantly monoglycosides (e.g., neriifolin, peruvosides A, B, and C) and diglycosides (e.g., thevebiosides A, B, and C). mdpi.comresearchgate.net In stark contrast, ripe seeds contain only six related cardenolides, which are almost exclusively the more complex triosides, with thevetin B being the main component. mdpi.com This observation strongly supports the hypothesis that the simpler mono- and diglycosides function as biosynthetic precursors to the triosides that accumulate in mature seeds, rather than being mere degradation products. mdpi.comresearchgate.net

These related cardenolides often differ in their aglycone base (e.g., digitoxigenin, cannogenin (B1252837), yccotligenin) or in the sequence and composition of the attached sugar chain. mdpi.com The genus Thevetia is characterized by a specific glycosylation pattern where L-thevetose is the initial sugar attached to the aglycone, followed by the addition of two glucose units to form the final triosides. mdpi.com Acetylation of the L-thevetose sugar is also a common modification observed in the tri-, di-, and monoglycosides of Thevetia species. mdpi.com

Table 2: Comparative Cardenolide Profile in Thevetia thevetioides Seeds

| Developmental Stage | Glycoside Type | Specific Compounds Detected |

|---|---|---|

| Immature Seeds | Monoglycosides | Neriifolin, Peruvoside A, Peruvoside B, Peruvoside C mdpi.com |

| Diglycosides | Thevebioside A, Thevebioside B, Thevebioside C mdpi.comresearchgate.net | |

| Mature Seeds | Triosides | Thevetin A, Thevetin B, Thevetin C mdpi.com |

Molecular and Cellular Mechanism of Action Studies

Investigation of Specific Molecular Targets and Binding Dynamics

The molecular interactions of 17alpha-thevebioside, a cardiac glycoside, are fundamental to its biological activity. longdom.org Research into its specific molecular targets and binding dynamics reveals a primary mechanism centered on the inhibition of crucial ion pumps, a characteristic shared with other cardiac glycosides. researchgate.netontosight.ai

Direct Protein-Ligand Interaction Studies

Direct protein-ligand interaction studies are pivotal in elucidating the precise molecular mechanisms of compounds like 17alpha-thevebioside. These investigations focus on how a ligand, in this case, 17alpha-thevebioside, binds to its protein target. The binding process can be influenced by several factors, including the three-dimensional structures of both the protein and the ligand, and the various non-covalent forces that stabilize the resulting complex. These forces include hydrogen bonds and van der Waals forces. longdom.org

The interaction between a protein and a ligand can be conceptualized through several models researchgate.net:

Lock and Key Model: This model proposes that the ligand fits perfectly into the protein's active site, which has a complementary shape. researchgate.net

Induced Fit Model: In this model, the binding of the ligand induces a conformational change in the protein to accommodate it. researchgate.net

Conformational Selection Model: This model suggests that a protein exists in a variety of conformations, and the ligand selectively binds to a specific one. researchgate.net

Understanding these interactions is a cornerstone of biochemistry and is critical for the development of targeted therapies. longdom.org Mass spectrometry is a powerful analytical technique used to study these interactions, providing information on the stoichiometry and dissociation constants of protein-ligand complexes. nih.gov

While specific studies detailing the direct interaction of 17alpha-thevebioside with its protein targets are not extensively available in the provided search results, the general principles of protein-ligand interactions provide a framework for understanding its mechanism of action. As a cardiac glycoside, it is expected to bind to and inhibit the Na+/K+-ATPase enzyme system. researchgate.netinchem.org

Enzymatic Modulation and Inhibition Kinetics

The primary mode of action for cardiac glycosides like 17alpha-thevebioside involves the modulation and inhibition of specific enzymes. device.report This inhibitory action is central to their physiological effects.

The main target of 17alpha-thevebioside and other cardiac glycosides is the Na+/K+-ATPase pump. researchgate.netinchem.orgchemfaces.com This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. nih.gov

The inhibition of the Na+/K+-ATPase pump by cardiac glycosides leads to a cascade of events. scielo.org.mxscielo.org.mx The process begins with the binding of the glycoside to the pump, which inhibits its function. researchgate.net This leads to an increase in the intracellular concentration of sodium. scielo.org.mxscielo.org.mx The elevated intracellular sodium then affects the function of the sodium-calcium exchanger, resulting in an increase in the intracellular calcium concentration. scielo.org.mxscielo.org.mx It is this increase in intracellular calcium that enhances the contractility of the heart muscle. ontosight.ai

The toxic effects of these compounds are also a direct result of this mechanism, leading to disturbances in heart rhythm and conduction. researchgate.netscielo.org.mx

| Enzyme Target | Effect of Cardiac Glycosides | Primary Consequence | Reference |

| Na+/K+-ATPase | Inhibition | Increased intracellular sodium | researchgate.netinchem.org |

| Na+/K+-ATPase | Inhibition | Increased intracellular calcium | scielo.org.mxscielo.org.mx |

| Na+/K+-ATPase | Inhibition | Enhanced myocardial contractility | ontosight.ai |

While the Na+/K+-ATPase is the primary and most well-studied target of cardiac glycosides, research suggests that these compounds may interact with other enzyme systems as well. However, based on the provided search results, there is no specific information available regarding the investigation of other enzyme systems being modulated by 17alpha-thevebioside.

Cellular Pathway Perturbations in In Vitro Models

The effects of 17alpha-thevebioside at the molecular level translate into broader perturbations of cellular pathways, which have been investigated in various in vitro models.

Effects on Signal Transduction Pathways (e.g., IGF-1R–PI3K-AKT pathway)

Recent studies have explored the impact of cardiac glycosides on critical signal transduction pathways, including the Insulin-like Growth Factor 1 Receptor (IGF-1R)–Phosphoinositide 3-kinase (PI3K)-AKT pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. researchgate.netfrontiersin.orgfrontiersin.org

Research has shown that the IGF-1R/PI3K/AKT pathway can be activated by various stimuli and plays a role in both normal physiological processes and in pathological conditions. researchgate.netoncotarget.com The pathway is initiated by the binding of ligands like IGF-1 to the IGF-1R, which leads to a cascade of phosphorylation events that ultimately activate AKT. nih.gov

A study on the effects of thevebioside (B1180275) (THB), a compound closely related to 17alpha-thevebioside, in non-small cell lung cancer (NSCLC) cells revealed a significant mechanism of action involving this pathway. The study demonstrated that THB treatment led to the downregulation of Steroid Receptor Coactivator-3 (SRC-3). nih.gov This downregulation, which occurs through ubiquitin-proteasome-mediated degradation, subsequently inhibits the IGF-1R-PI3K-AKT signaling pathway. nih.gov The inhibition of this pathway was shown to promote apoptosis in NSCLC cells. nih.gov

These findings suggest that the anticancer effects of thevebioside are mediated, at least in part, by its ability to disrupt the SRC-3/IGF-1R/PI3K/AKT signaling axis. nih.gov

| Compound | Cellular Pathway | Effect | Outcome | Reference |

| Thevebioside (THB) | SRC-3/IGF-1R-PI3K-AKT | Inhibition | Apoptosis in NSCLC cells | nih.gov |

Induction of Programmed Cell Death Mechanisms in Research Cell Lines (e.g., apoptosis in NSCLC cells)

17alpha-Thevebioside, also referred to in some literature as Thevebioside (THB), has been shown to effectively inhibit the proliferation of non-small cell lung cancer (NSCLC) cells. scholarsresearchlibrary.com Studies utilizing human NSCLC cell lines, specifically A549 and H460, have demonstrated that 17alpha-Thevebioside's anti-proliferative effects are primarily achieved through the induction of apoptosis, a form of programmed cell death. scholarsresearchlibrary.comresearchgate.net This is a crucial finding, as apoptosis is a key target for many cancer therapies. The mechanism does not appear to involve cell cycle arrest, but rather a direct activation of the apoptotic cascade. scholarsresearchlibrary.com The induction of apoptosis by 17alpha-Thevebioside highlights its potential as a tumor-suppressive agent in NSCLC. scholarsresearchlibrary.com

Table 1: Effect of 17alpha-Thevebioside on NSCLC Cell Lines

| Cell Line | Cancer Type | Effect of 17alpha-Thevebioside | Reference |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | Inhibition of proliferation, Induction of apoptosis | scholarsresearchlibrary.comresearchgate.net |

Modulation of Protein Degradation Pathways (e.g., ubiquitin-proteasome-mediated SRC-3 degradation)

The molecular mechanism underlying the pro-apoptotic activity of 17alpha-Thevebioside in NSCLC cells involves the targeted modulation of protein degradation pathways. scholarsresearchlibrary.com Specifically, research has demonstrated that 17alpha-Thevebioside treatment leads to a significant down-regulation of Steroid Receptor Coactivator-3 (SRC-3). scholarsresearchlibrary.comacs.org SRC-3, also known as AIB1 (amplified in breast cancer 1), is recognized as an oncogene that promotes various aspects of cancer development. acs.org

The reduction in SRC-3 levels is not due to transcriptional repression but is a post-translational event mediated by the ubiquitin-proteasome pathway. scholarsresearchlibrary.commdpi.com 17alpha-Thevebioside promotes the ubiquitination of the SRC-3 protein, marking it for degradation by the proteasome. scholarsresearchlibrary.com This targeted degradation of SRC-3 subsequently inhibits the IGF-1R-PI3K-AKT signaling pathway, a critical pathway for cell survival and proliferation. scholarsresearchlibrary.com The inhibition of this signaling cascade is a key step that ultimately leads to the induction of apoptosis in the cancer cells. scholarsresearchlibrary.com This demonstrates a sophisticated mechanism where 17alpha-Thevebioside utilizes the cell's own protein disposal machinery to eliminate a key pro-cancerous protein. scholarsresearchlibrary.commdpi.comfrontiersin.org

Table 2: Key Proteins Modulated by 17alpha-Thevebioside

| Protein | Function | Effect of 17alpha-Thevebioside | Pathway | Reference |

|---|---|---|---|---|

| SRC-3 | Oncogenic steroid receptor coactivator | Promotes ubiquitination and degradation | Ubiquitin-Proteasome | scholarsresearchlibrary.comacs.org |

| IGF-1R | Receptor tyrosine kinase | Inhibited | IGF-1R-PI3K-AKT | scholarsresearchlibrary.com |

| PI3K | Kinase | Inhibited | IGF-1R-PI3K-AKT | scholarsresearchlibrary.com |

Gene Expression and Proteomic Profiling in Response to 17alpha-Thevebioside

Gene expression and proteomic profiling are powerful techniques used to obtain a global view of the cellular response to a specific compound. nih.govdovepress.com These methods, such as transcriptomic analysis via microarray or RNA-seq, can identify genes whose expression is significantly altered, while proteomic analyses identify changes in protein levels and post-translational modifications. nih.govnih.govnih.gov Such studies can reveal novel drug targets and elucidate mechanisms of action. nih.govfrontiersin.org

However, based on a comprehensive review of the available scientific literature, specific gene expression or proteomic profiling studies conducted on cell lines or in vivo models in response to 17alpha-Thevebioside have not been identified. While the downstream effects on the SRC-3/IGF-1R/PI3K/AKT pathway are known, a broader, unbiased analysis of all gene and protein changes induced by this compound is not yet published. scholarsresearchlibrary.com Future research employing these high-throughput "omics" technologies would be invaluable for providing a more complete understanding of the cellular pathways modulated by 17alpha-Thevebioside and could uncover additional mechanisms contributing to its anti-cancer effects.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity and for guiding the design of more potent and selective derivatives. For cardiac glycosides like 17alpha-Thevebioside, SAR studies have provided several key insights.

The cytotoxic activity of cardiac glycosides is highly dependent on several structural features:

The Aglycone Moiety: The core steroid structure is fundamental. Modifications to this structure, such as the addition or removal of hydroxyl groups, can significantly alter activity. For instance, studies on neriifolin (B146818) derivatives showed that adding hydroxyl groups at different positions (C-7, C-17, C-4) on the aglycone structure impacts cytotoxicity. colab.ws

The C17 Lactone Ring: An unsaturated butenolide ring at the C17 position is generally considered crucial for the cardiotonic and cytotoxic activity of this class of compounds. acs.org Alterations to this ring can lead to a loss of binding affinity to targets like Na+/K+-ATPase and a corresponding decrease in cytotoxicity. acs.org

The Sugar Chain: The nature, number, and linkage of the sugar residues attached at the C3 position play a significant role in modulating the compound's activity. Studies on various cardiac glycosides from Thevetia peruviana have suggested that an increase in the number of sugar units can lead to a decrease in cytotoxic activity. researchgate.net This implies that monoglycosides may be more potent than diglycosides or triglycosides. researchgate.net The type of sugar is also important; for example, thevetose is a common sugar moiety in this class of compounds. nih.gov

While direct SAR studies focusing exclusively on modifying the 17alpha-Thevebioside structure are not widely published, the principles derived from related cardiac glycosides are applicable. These studies indicate that the specific combination of the digitoxigenin (B1670572) aglycone with its sugar moieties in 17alpha-Thevebioside results in its observed biological profile, and that any modification to the steroid core, the lactone ring, or the sugar chain would likely have a profound impact on its activity. researchgate.netacs.orgnih.gov

Synthetic and Semisynthetic Chemical Investigations

Strategies for Total Synthesis of 17alpha-Thevebioside

A total synthesis of 17alpha-thevebioside would necessitate the stereocontrolled construction of its two key components: the cardenolide aglycone and the appended sugar moieties.

Approaches to Cardenolide Aglycone Synthesis

The synthesis of the steroidal core of a cardenolide, known as the aglycone, is a complex undertaking due to its multiple stereocenters and specific functionalization. A crucial step in many modern approaches is the formation of the characteristic butenolide (a five-membered lactone) ring at the C17 position of the steroid. Advanced cross-coupling reactions have become a powerful tool for attaching this lactone subunit to the sterically hindered C17 position of the steroid nucleus.

| Reaction Type | Description | Key Reagents/Catalysts |

| Palladium-catalyzed cross-coupling | Formation of a C-C bond between a C17-functionalized steroid and a suitable lactone precursor. | Palladium catalysts (e.g., Pd(PPh₃)₄), organometallic reagents. |

| Ring-closing metathesis (RCM) | Construction of the unsaturated lactone ring from a diene precursor attached at C17. | Grubbs' or Hoveyda-Grubbs catalysts. |

| Aldol condensation | Formation of the butenolide ring through a condensation reaction involving a C17-ketosteroid. | Strong bases (e.g., LDA), electrophilic lactone precursors. |

Glycosidation Methodologies for Sugar Attachment

Once the aglycone is synthesized, the next critical step is the attachment of the sugar units at the C3 position. This process, known as glycosidation, must be carefully controlled to achieve the correct stereochemistry of the glycosidic bond. The modified Koenigs-Knorr procedure is a widely used and effective method for the glycosylation of steroids. This method typically involves the reaction of a steroid with a peracetylated 1-bromo sugar derivative in the presence of a promoter, followed by deprotection of the sugar's hydroxyl groups.

| Glycosidation Method | Description | Promoter/Catalyst |

| Modified Koenigs-Knorr | Reaction of a glycosyl halide with an alcohol (the steroid aglycone). | Silver salts (e.g., Ag₂CO₃, AgOTf), mercury salts. |

| Schmidt Glycosidation | Reaction of a glycosyl trichloroacetimidate (B1259523) with an alcohol. | Lewis acids (e.g., TMSOTf, BF₃·OEt₂). |

| Glycal Assembly | Stepwise construction of the oligosaccharide chain on the aglycone using activated sugar building blocks. | Electrophilic reagents (e.g., DMDO, I(coll)₂ClO₄). |

Semisynthetic Modifications for Analog Development

Semisynthesis, starting from a naturally occurring cardenolide, allows for the generation of analogs with potentially improved properties. These modifications can target various functional groups within the molecule.

Derivatization of Hydroxyl Groups

The hydroxyl groups on both the steroid core and the sugar moieties of 17alpha-thevebioside are prime targets for derivatization. Acylation, the addition of an acyl group (such as an acetyl or benzoyl group), is a common modification. This can be achieved by reacting the cardenolide with acyl chlorides or anhydrides in the presence of a base. Such modifications can influence the compound's solubility, stability, and biological activity.

Modification of the Glycosidic Linkage

The glycosidic bond connecting the sugar to the aglycone is crucial for the activity of many cardenolides. Modifying this linkage can lead to analogs with enhanced stability towards enzymatic or acidic hydrolysis. For instance, the replacement of the 3β-glycosidic linkage with a more stable 3β-amine linkage has been explored for other cardenolides to create hydrolytically stable analogs. Additionally, creating non-rotating glycosidic linkages has been a strategy to probe the structure-activity relationships of these molecules.

Development of Novel Synthetic Methodologies

The field of synthetic organic chemistry is constantly evolving, leading to new methods applicable to the synthesis of complex molecules like cardenolides. One such development is the use of chiral phosphoric acid (CPA)-controlled diastereoselective reactions. For example, CPA-controlled reductive amination has been successfully employed to introduce a 3β-amino group on a cardenolide aglycone with high stereoselectivity. This approach offers a modern and efficient way to synthesize novel, hydrolytically stable cardenolide analogs.

Stereoselective Synthesis Challenges and Solutions

The total synthesis of 17alpha-Thevebioside, a cardiac glycoside, presents a formidable challenge to synthetic organic chemists. The intricate molecular architecture, characterized by a steroidal aglycone and a specific 2-deoxysugar moiety, L-thevetose, necessitates precise control over multiple stereocenters. The key hurdles in its stereoselective synthesis lie in the construction of the C-17 α-oriented side chain of the steroid core and the stereocontrolled formation of the β-glycosidic linkage with the rare L-thevetose sugar. This section delves into the primary stereoselective challenges encountered and the potential solutions devised to overcome them, drawing parallels from the synthesis of related cardiac glycosides.

A significant challenge in the synthesis of 17alpha-Thevebioside is the stereoselective installation of the α-oriented side chain at the C-17 position of the steroid nucleus. The thermodynamically more stable configuration at this position is typically the β-orientation, making the synthesis of the α-epimer a non-trivial task. Various strategies have been developed to control the stereochemistry at C-17 in steroid synthesis. One common approach involves the use of a 17-keto steroid as a precursor. Nucleophilic addition to the C-17 carbonyl group can proceed from either the α or β face, and the stereochemical outcome is often influenced by the steric hindrance of the steroid backbone and the nature of the nucleophile and reaction conditions. For instance, the addition of acetylide anions to 17-ketosteroids often leads to the formation of 17α-ethynyl-17β-hydroxy steroids. Subsequent transformations would then be required to elaborate the side chain, with careful control to maintain or invert the stereochemistry at C-17.

Another significant hurdle is the synthesis of the specific sugar moiety, L-thevetose (2-O-methyl-6-deoxy-L-glucose), and its subsequent stereoselective glycosylation to the C-3 hydroxyl group of the steroidal aglycone. L-thevetose is a rare 2-deoxysugar, and its synthesis from readily available starting materials is a multi-step process requiring precise stereochemical control. The synthesis of 6-deoxyhexoses often starts from more common sugars like L-rhamnose or D-mannose, involving a series of protection, deoxygenation, and methylation steps. For example, the synthesis of 2,6-di-O-methyl-D-mannose has been reported through a sequence of reactions starting from 1,3,4,6-tetra-O-acetyl-2-O-methyl-β-D-mannopyranose. A similar strategy could potentially be adapted for the synthesis of L-thevetose.

The subsequent glycosylation step presents its own set of challenges. The formation of the glycosidic bond must be controlled to yield the desired β-anomer with high selectivity. The absence of a participating group at the C-2 position of L-thevetose makes it difficult to direct the stereochemical outcome of the glycosylation reaction via neighboring group participation, a common strategy for achieving 1,2-trans-glycosides. Consequently, a mixture of α and β anomers is often obtained.

To address this challenge, various glycosylation methods have been developed for 2-deoxysugars. The Koenigs-Knorr reaction, utilizing a glycosyl halide with a silver salt promoter, is a classical approach, though its stereoselectivity can be variable. More modern methods offer better control. For instance, the use of glycosyl sulfoxides or trichloroacetimidates as donors, activated by specific promoters, has shown promise in achieving high stereoselectivity. Catalyst-controlled glycosylation reactions have also emerged as a powerful tool. For example, borinic acid-derived catalysts have been successfully employed for the regioselective and stereoselective glycosylation of digitoxin. Furthermore, the choice of solvent and temperature can significantly influence the anomeric ratio.

A summary of potential glycosylation strategies for 2-deoxysugars is presented in the table below:

| Glycosylation Method | Glycosyl Donor | Activator/Promoter | General Stereoselectivity |

| Koenigs-Knorr | Glycosyl Halide (Br, Cl) | Silver Salts (e.g., Ag₂O, AgOTf) | Variable, often mixture of α/β |

| Schmidt Glycosylation | Glycosyl Trichloroacetimidate | Lewis Acids (e.g., TMSOTf, BF₃·OEt₂) | Often solvent and temperature dependent |

| Sulfoxide Glycosylation | Glycosyl Sulfoxide | Triflic Anhydride (Tf₂O) | Can be tuned for α or β selectivity |

| Palladium-Catalyzed | Glycal | Palladium Catalyst | Can provide good stereocontrol |

| Catalyst-Controlled | Glycosyl Chloride | Borinic Acid Catalyst/Ag₂O | High regioselectivity and stereoselectivity |

Advanced Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysisvedomostincesmp.ru

HPLC stands as a primary tool for the quantitative analysis of cardiac glycosides, offering a selective and reproducible alternative to older, less specific methods like spectrophotometry or bioassays. vedomostincesmp.ruresearchgate.netjdigitaldiagnostics.com Its application is crucial for the quality control of herbal preparations and for detailed research into the compound's properties. ijpsjournal.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed chromatographic mode for the analysis of cardiac glycosides. vedomostincesmp.ruresearchgate.net This technique separates compounds based on their hydrophobicity.

Stationary Phases: The most common stationary phase is octadecylsilyl (ODS or C18) bonded to silica (B1680970) particles. researchgate.netjdigitaldiagnostics.comijpsjournal.com These non-polar columns effectively retain the moderately polar cardiac glycoside structures. Other phases like octylsilyl (C8) and diphenyl have also been utilized for specific separation goals. scribd.comnih.gov

Mobile Phases: The elution of analytes is typically achieved using a gradient mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol (B129727). researchgate.netjdigitaldiagnostics.com The precise composition and gradient profile are optimized to achieve separation from other related glycosides and matrix components. For instance, a method developed for eight different cardiac glycosides employed a water-acetonitrile gradient to achieve complete separation within 45 minutes. nih.gov

Detection: Ultraviolet (UV) detection is frequently used, with the wavelength set around 220 nm where the lactone ring of the cardenolide structure absorbs light. jdigitaldiagnostics.comijpsjournal.com For enhanced specificity, a Diode Array Detector (DAD) can be used to acquire the full UV spectrum of the eluting peak. researchgate.net In cases where the analyte has a poor UV chromophore, alternative detectors such as a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD) can provide the necessary sensitivity. nih.govnih.gov

Table 1: Representative Reversed-Phase HPLC Conditions for Cardiac Glycoside Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | C18 (Octadecylsilyl), 3-5 µm particle size | researchgate.netjdigitaldiagnostics.comijpsjournal.com |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | researchgate.netnih.gov |

| Flow Rate | 0.8 - 1.5 mL/min | ijpsjournal.com |

| Detector | UV/DAD | researchgate.netjdigitaldiagnostics.com |

| Wavelength | ~220-230 nm | ijpsjournal.com |

While less common than RP-HPLC for cardiac glycosides, normal-phase HPLC (NP-HPLC) can be a valuable tool in specific analytical scenarios. In NP-HPLC, a polar stationary phase (like silica or cyano-bonded silica) is used with a non-polar mobile phase (such as hexane (B92381) and isopropanol). researchgate.net This mode is particularly useful for separating non-polar compounds or isomers that are difficult to resolve using reversed-phase conditions. For cardiac glycosides, NP-HPLC could potentially be applied to the analysis of their less polar aglycones or for the separation of specific structural isomers.

The name 17alpha-Thevebioside denotes a specific stereoisomer. The separation of this compound from other stereoisomers, such as a potential 17-beta epimer, requires chiral chromatography. Chiral HPLC is a specialized technique designed to resolve enantiomers and diastereomers. chiralpedia.com This is achieved by creating a chiral environment, typically through one of three approaches:

Chiral Stationary Phases (CSPs): This is the most direct and common method, where a chiral selector is immobilized onto the HPLC column support. chiralpedia.com Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. clemson.edu

Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analyte enantiomers, allowing for their separation on a standard achiral column. chiralpedia.com

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral agent to form a pair of diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

While specific chiral separation methods for 17alpha-Thevebioside are not prominently documented, the principles have been successfully applied to other chiral compounds, demonstrating the feasibility of this approach for resolving complex stereoisomeric mixtures. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysisvedomostincesmp.ru

The coupling of liquid chromatography with mass spectrometry provides a powerful analytical platform that combines the separation capabilities of HPLC with the sensitive and highly specific detection offered by MS. scribd.comengineering.org.cn This is particularly advantageous for analyzing 17alpha-Thevebioside within complex matrices such as the extracts of Thevetia peruviana. researchgate.netresearchgate.net

For robust and sensitive quantification, tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers exceptional selectivity by monitoring a specific fragmentation transition for the target analyte.

Methodology: The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. engineering.org.cn In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ of 17alpha-Thevebioside) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process effectively filters out background noise, enabling very low limits of quantification (LOQ). nih.gov

Ionization: Electrospray Ionization (ESI) is the most common ionization source for this class of compounds, typically operated in positive ion mode. researchgate.netnih.gov

Validation: Quantitative methods are rigorously validated to ensure their reliability, assessing parameters such as linearity, precision, accuracy, recovery, and matrix effects. nih.govnih.govnih.gov For example, a validated LC-MS/MS method for other cardiac glycosides achieved LOQs in the range of 1.5–15 ng/g in herbal samples. nih.gov

Table 2: Example LC-MS/MS Parameters for Cardiac Glycoside Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source(s) |

|---|---|---|---|---|

| Digoxin | 803.5 [M+Na]⁺ | 651.4 | ESI+ | nih.gov |

| Digitoxin | 787.5 [M+Na]⁺ | 635.4 | ESI+ | nih.gov |

| Oleandrin | 599.4 [M+Na]⁺ | 423.3 | ESI+ | nih.gov |

Untargeted metabolomics seeks to capture a comprehensive profile of all small molecules within a biological system. researcher.life LC-MS, particularly when paired with high-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap, is the primary technology for these discovery-based studies. engineering.org.cn

Research on Thevetia peruviana has utilized untargeted metabolomics to characterize its chemical composition. researchgate.netscience.gov Such studies can identify a wide array of secondary metabolites, including known cardiac glycosides like 17alpha-Thevebioside and potentially discover novel, related compounds within the plant's metabolome. researchgate.netresearchgate.net By comparing the metabolic profiles of different plant tissues or cell cultures under various conditions, researchers can gain insights into the biosynthesis and regulation of these compounds. researchgate.net

Capillary Electrophoresis (CE) in Analytical Research

Capillary electrophoresis (CE) has emerged as a powerful analytical tool, offering an alternative to high-performance liquid chromatography (HPLC) due to its high separation efficiency, speed, and minimal solvent consumption. thieme-connect.comresearchgate.net This technique is well-suited for the analysis of cardiovascular agents, including the cardiac glycoside class to which 17alpha-Thevebioside belongs. scribd.comnih.gov In CE, charged analytes are separated within a narrow capillary filled with an electrolyte solution under the influence of a high-voltage electric field. scribd.com

Different modes of CE are applicable to the analysis of cardiac glycosides. Capillary Zone Electrophoresis (CZE), the simplest mode, separates compounds based on their mass-to-charge ratio. frontiersin.org For neutral or hydrophobic compounds like many cardiac glycosides, Micellar Electrokinetic Chromatography (MEKC) is frequently employed. thieme-connect.com MEKC introduces a surfactant into the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase, enabling the separation of neutral molecules based on their hydrophobic interactions. thieme-connect.comnih.gov

Research on the separation of cardiac glycosides has demonstrated the utility of MEKC and a related technique, Microemulsion Electrokinetic Chromatography (MEEKC). nih.gov Studies have shown that MEEKC can offer advantages over MEKC for hydrophobic compounds, providing better manipulation of the migration window and improved efficiency with shorter analysis times. nih.gov The optimization of separation parameters is critical and involves adjusting the buffer pH, surfactant concentration, and the addition of organic modifiers or other additives like cyclodextrins to enhance resolution. frontiersin.orgnih.gov

The table below summarizes typical CE modes and parameters applicable for the analysis of cardiac glycosides like 17alpha-Thevebioside.

| Parameter | Description | Typical Application for Cardiac Glycosides |

| Separation Mode | The fundamental principle of separation. | Micellar Electrokinetic Chromatography (MEKC), Microemulsion Electrokinetic Chromatography (MEEKC). nih.gov |

| Background Electrolyte (BGE) | The buffer solution that fills the capillary and conducts the current. | Phosphate or borate (B1201080) buffers are common. thieme-connect.comfrontiersin.org The pH is adjusted to control the charge of analytes and the electroosmotic flow (EOF). |

| Surfactant (for MEKC) | Forms micelles to create a pseudo-stationary phase for separating neutral analytes. | Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant. nih.gov |

| Organic Modifier | Added to the BGE to alter selectivity and solubility. | Methanol, acetonitrile, or isopropanol (B130326) can be used to modify the separation. nih.gov |

| Additive | Compounds added to the BGE to form complexes with analytes, enhancing separation. | Cyclodextrins can be used to form inclusion complexes with hydrophobic glycosides. frontiersin.org |

| Applied Voltage | The driving force for the separation. | Typically in the range of 15-30 kV. |

| Detection | The method used to detect the analytes as they exit the capillary. | UV-Vis spectrophotometry is the most common detection method. scribd.com |

Development of High-Throughput Screening Assays for Research Purposes

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid, automated testing of thousands to millions of compounds to identify substances that modulate a specific biological target or pathway. bmglabtech.comevotec.com While HTS does not directly quantify a compound, it is an essential research tool for discovering the biological activities of molecules like 17alpha-Thevebioside. The primary goal of HTS is to identify "hits"—compounds that produce the desired effect in a given assay—which then undergo further investigation. bmglabtech.com

The process involves miniaturized biological assays, robotic liquid handling, and automated data acquisition and analysis. nih.gov HTS campaigns have been instrumental in identifying the bioactivity of the broader cardiac glycoside family, suggesting a framework for testing specific members like 17alpha-Thevebioside. For instance, cell-based HTS assays have successfully identified cardiac glycosides as potent inhibitors of human tissue kallikrein (KLK) expression, which is relevant to cancer research. aacrjournals.orgnih.gov In such a screen, a library of compounds is tested for its ability to reduce the expression of a target protein in a cancer cell line, with the effect often measured by sensitive ELISAs. aacrjournals.orgnih.gov

Another HTS campaign, designed to find modulators of promyelocytic leukemia protein (PML) nuclear body formation, identified the cardiac glycoside gitoxigenin (B107731) as a strong inducer. plos.org This screen utilized high-content imaging to measure a specific cellular phenotype, demonstrating the power of HTS to uncover novel biological functions for known classes of compounds. plos.org The robustness of HTS assays is often evaluated using statistical parameters like the Z'-factor, with a value greater than 0.5 indicating excellent assay quality. plos.org

The findings from these screens highlight that cardiac glycosides have diverse biological activities beyond their cardiotonic effects, including anticancer and antiviral potential. aacrjournals.orgplos.org HTS provides an effective platform to explore these possibilities for individual compounds like 17alpha-Thevebioside.

The table below presents examples of HTS campaigns where cardiac glycosides were identified as active compounds, illustrating the types of assays that could be used to research 17alpha-Thevebioside.

| HTS Campaign Target | Assay Type | Cell Line | Key Finding | Citation |

| Inhibition of Human Tissue Kallikrein (KLK) Expression | Cell-based ELISA | MDA-MB-468 (Breast Cancer) | Multiple cardiac glycosides were identified as potent inhibitors of KLK5 expression at nanomolar concentrations. | aacrjournals.orgnih.gov |

| Modulation of PML Nuclear Body Formation | High-Content Phenotypic Screen | U2OS (Osteosarcoma) | Cardiac glycosides (e.g., gitoxigenin) were identified as strong inducers of PML nuclear body formation. | plos.org |

| Inhibition of Caspase-3 Activity | Cell-based Viability Assay | PC12 Cells | Cardiac glycosides were found to inhibit caspase-3 activity and prevent cell death in a model for Huntington's disease. | nih.gov |

Academic Research Applications and Future Perspectives

Utility as a Biochemical Probe in Molecular Biology Research

17alpha-Thevebioside, a cardiac glycoside, holds potential as a biochemical probe in molecular biology. wikipedia.org A molecular probe is a molecule used to study the properties of other molecules or structures. wikipedia.org The utility of such probes lies in their ability to interact with specific cellular components, allowing researchers to investigate molecular pathways and functions. wikipedia.orgthermofisher.kr For instance, probes can be labeled to visualize the location of specific molecules within a cell or to track their movement. genome.gov

In the context of 17alpha-thevebioside, its known biological activities suggest it could be used to probe specific cellular processes. For example, a study on the related compound Thevebioside (B1180275) (THB) demonstrated its ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells by promoting the degradation of the SRC-3 protein. nih.gov This was discovered through a high-throughput screening of natural products. nih.govresearchgate.net This finding suggests that a labeled version of 17alpha-thevebioside could be used to study the ubiquitin-proteasome pathway and its role in cancer biology.

Furthermore, the development of chimeric RNA-DNA guides has been shown to be a cost-effective tool for robust and specific DNA cleavage in molecular biology. nih.gov While not directly related to 17alpha-thevebioside, this highlights the ongoing development of novel molecular probes and tools that could potentially be adapted for use with natural compounds like 17alpha-thevebioside to explore their mechanisms of action at a molecular level.

Contribution to Understanding Plant Secondary Metabolism and Ecological Roles

17alpha-Thevebioside is a plant secondary metabolite, a class of compounds not directly involved in the primary metabolic processes of a plant but that play crucial roles in defense, stress responses, and environmental interactions. numberanalytics.comresearchgate.net The study of such compounds is essential for understanding the complex biochemical pathways within plants and their ecological significance. numberanalytics.com

The presence of 17alpha-thevebioside in plants like Cerbera manghas and C. odollam points to its role in the plant's defense mechanisms. medchemexpress.eu Cardiac glycosides, as a group, are known for their toxicity and are often employed by plants to deter herbivores. researchgate.net The investigation of 17alpha-thevebioside and related compounds in various plant species helps to elucidate the diversity and evolution of these chemical defenses.

Research into the biosynthesis of cardiac glycosides in plants like Strophanthus kombé has been ongoing for over a century, with new compounds still being discovered. researchgate.net The study of compounds like 17alpha-thevebioside contributes to the broader understanding of how plants produce this diverse array of protective chemicals. naist.jp This knowledge is crucial for fields such as ethnobotany, toxicology, and the potential development of natural pesticides. researchgate.net

Potential in Chemical Biology for Target Validation

Chemical biology utilizes small molecules, often referred to as chemical probes, to investigate and validate the function of proteins and other biological targets. thermofisher.krnih.gov This approach is a critical component of the drug discovery process, helping to confirm that modulating a specific target will have the desired therapeutic effect before significant resources are invested in clinical trials. thermofisher.krpelagobio.com

17alpha-Thevebioside, as a biologically active natural product, has the potential to be used as a chemical probe for target validation. thermofisher.kr Its demonstrated effects on cellular processes, such as the induction of apoptosis, suggest that it interacts with specific molecular targets within the cell. nih.gov A study on Thevebioside identified SRC-3 as a target, leading to the inhibition of the IGF-1R-PI3K-AKT signaling pathway. nih.gov This validation of SRC-3 as a druggable target in non-small cell lung cancer was made possible by studying the effects of this natural compound.

The process of target identification and validation is a cornerstone of successful drug discovery. rapidnovor.com By using compounds like 17alpha-thevebioside to probe biological systems, researchers can gain a deeper understanding of disease pathways and identify new therapeutic intervention points. nih.gov

Role in Natural Product Drug Discovery Research

Natural products have historically been a rich source of lead compounds for drug discovery. nih.govmdpi.comitmedicalteam.pl These compounds often possess novel chemical structures and biological activities that make them ideal starting points for the development of new medicines. nih.gov 17alpha-Thevebioside is one such natural product that has been identified as a potential candidate for further investigation. naturalproducts.net

The initial stages of natural product drug discovery often involve screening large libraries of compounds for biological activity. researchgate.net High-throughput screening was the method that identified the anti-tumor potential of Thevebioside. nih.govresearchgate.net Once a hit like 17alpha-thevebioside is identified, further research focuses on elucidating its mechanism of action and identifying its molecular targets. mdpi.com

For example, the study that identified Thevebioside's effect on NSCLC cells not only demonstrated its ability to inhibit cell proliferation but also delved into the underlying mechanism, showing that it promotes the degradation of SRC-3. nih.gov This type of mechanistic study is crucial for lead compound optimization, where chemists may seek to modify the structure of the natural product to enhance its potency or reduce potential side effects. nih.gov

Table 1: Research on 17alpha-Thevebioside and Related Compounds in Drug Discovery

| Compound | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Thevebioside (THB) | Anti-tumor activity in NSCLC | Induces apoptosis by promoting ubiquitin-mediated degradation of SRC-3. | nih.gov |

| 17alpha-Thevebioside | Isolation and Identification | Isolated from the leaves of Cerbera manghas and C. odollam. | medchemexpress.eu |

Emerging Research Avenues and Interdisciplinary Studies

The study of 17alpha-thevebioside and other natural products is increasingly benefiting from interdisciplinary approaches that combine traditional phytochemistry with modern analytical and computational techniques. scielo.org.mx Emerging research avenues are focused on not only discovering new compounds but also on understanding their complex interactions within biological systems.

One emerging area is the use of computational methods, such as molecular modeling and virtual screening, to predict the biological activities of natural products and identify their potential molecular targets. scielo.org.mx This can help to streamline the drug discovery process and focus laboratory research on the most promising candidates.